molecular formula C25H34NO11+ B1263303 Deacetylipecoside(1+)

Deacetylipecoside(1+)

Cat. No. B1263303
M. Wt: 524.5 g/mol
InChI Key: MTAVTRZTGFLKSC-MDXCLUIBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylipecoside(1+) is an organic cation that is the conjugate acid of deacetylipecoside, arising from protonation of the secondary amino group;  major species at pH 7.3. It is a conjugate acid of a deacetylipecoside.

Scientific Research Applications

Deacetylipecoside Synthase (DIS) Characterization

Deacetylipecoside synthase (DIS), an enzyme responsible for the condensation of dopamine and secologanin to form the (R)-epimer of deacetylipecoside, has been studied for its characteristics. The enzyme was purified from the leaves of Alangium lamarckii and exhibited high substrate specificity, primarily toward dopamine. It plays a crucial role in producing (R)-deacetylipecoside, which contributes to the formation of tetrahydroisoquinoline monoterpene glucosides. The enzyme activity is not inhibited by dopamine but is inhibited by compounds like alangimakine and dehydroalangimakine. These findings provide insights into the biochemical pathways involving deacetylipecoside and offer a basis for further research on its biosynthesis and potential applications in phytochemical and pharmacological studies (De-Eknamkul et al., 2000).

Role in Epigenetic Regulation and Potential Therapeutic Applications

Epigenetic Modifications and Cancer Therapy

Deacetylipecoside(1+) and related compounds have been studied for their roles in epigenetic modifications, primarily through the regulation of histone deacetylase enzymes (HDACs). HDACs are crucial in regulating gene expression, cellular processes, and have been identified as potential cancer drug targets. The inhibition of HDACs has been associated with cellular growth arrest, differentiation, and apoptosis in cancer cells. Various studies have explored the therapeutic potential of HDAC inhibitors in cancer treatment, highlighting their ability to induce antitumor effects and the potential for use in combination therapies. This research provides a foundation for understanding the mechanistic role of specific HDACs in cancer and the development of targeted therapies (Rosato & Grant, 2005).

properties

Product Name

Deacetylipecoside(1+)

Molecular Formula

C25H34NO11+

Molecular Weight

524.5 g/mol

IUPAC Name

methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

MTAVTRZTGFLKSC-MDXCLUIBSA-O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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